molecular formula C14H14O5S B14370999 6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate CAS No. 91488-18-5

6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate

Cat. No.: B14370999
CAS No.: 91488-18-5
M. Wt: 294.32 g/mol
InChI Key: UQHOOBSWBXSLNP-UHFFFAOYSA-N
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Description

6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a 3-oxobutyl group and a hydrogen sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method includes the Friedel-Crafts acylation of naphthalene with 3-oxobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then treated with sulfuric acid to introduce the hydrogen sulfate group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The hydrogen sulfate group plays a crucial role in these interactions by enhancing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A naphthalene derivative with a hydroxyl group.

    Naphthalene-2-sulfonic acid: A naphthalene derivative with a sulfonic acid group.

    6-Hydroxy-2-naphthyl butan-2-one: A naphthalene derivative with a hydroxy and butanone group.

Uniqueness

6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate is unique due to the presence of both the 3-oxobutyl and hydrogen sulfate groups, which confer distinct chemical properties and reactivity compared to other naphthalene derivatives .

Properties

CAS No.

91488-18-5

Molecular Formula

C14H14O5S

Molecular Weight

294.32 g/mol

IUPAC Name

[6-(3-oxobutyl)naphthalen-2-yl] hydrogen sulfate

InChI

InChI=1S/C14H14O5S/c1-10(15)2-3-11-4-5-13-9-14(19-20(16,17)18)7-6-12(13)8-11/h4-9H,2-3H2,1H3,(H,16,17,18)

InChI Key

UQHOOBSWBXSLNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O

Origin of Product

United States

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